molecular formula C20H32O6 B122997 11-Dehydro-thromboxane B2 CAS No. 67910-12-7

11-Dehydro-thromboxane B2

Número de catálogo B122997
Número CAS: 67910-12-7
Peso molecular: 368.5 g/mol
Clave InChI: KJYIVXDPWBUJBQ-UHHGALCXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

11-Dehydro-thromboxane B2 (11-DHTXB2) is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-DHTXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent . It is also a biomarker involved in the production of thromboxane, a molecule that contributes to platelet aggregation and vasoconstriction .


Synthesis Analysis

Thromboxane B2 (TXB2) is released in substantial quantities from aggregating platelets and metabolized during circulation to 11-dehydro TXB2 and 2,3-dinor TXB2 . 11-dehydro TXB2 is one of the main plasma metabolites of TXB2 and can be used as a marker for in vivo TXA2 synthesis . The mean plasma level in human males is 0.9-4.3 pg/ml and the half-life is 45-60 minutes .


Molecular Structure Analysis

The molecular formula of this compound is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .


Chemical Reactions Analysis

This compound is produced from the breakdown of thromboxane A2 . It is released by activated platelets and urine levels of 11-dehydro-TXB2 can be used to monitor the response to aspirin therapy when used to prevent heart disease .


Physical And Chemical Properties Analysis

The molecular formula of this compound is C20H32O6 . Its average mass is 368.465 Da and its monoisotopic mass is 368.219879 Da .

Aplicaciones Científicas De Investigación

Immunoaffinity Purification for Analysis

  • Immunoaffinity Purification : A method developed for the radioimmunoassay of 11-Dehydro-thromboxane B2 in human urine and plasma, using a monoclonal antibody, allows for efficient purification and accurate quantification, essential for understanding its role in the body (Hayashi et al., 1990).

Biomarker of Thromboxane A2 Formation

  • Index of Thromboxane A2 Formation : 11-Dehydrothromboxane B2 serves as a reliable biomarker for thromboxane A2 formation in vivo, crucial for studying cardiovascular health and disease processes (Schweer et al., 1987).

Enzyme Immunoassay Development

  • Enzyme Immunoassay Optimization : An improved immunoassay procedure for this compound in urine was developed. This method has significant implications for clinical studies evaluating platelet function in vivo, providing a simpler and less expensive alternative to traditional methods (Perneby et al., 1999).

Metabolic Studies

  • Metabolite Identification : Studies on this compound have identified it as a major metabolite of infused and endogenous thromboxane B2 in mammalian plasma and urine, which aids in understanding thromboxane metabolism and its physiological roles (Wu et al., 1990).

Clinical Predictive Biomarker

  • Predictive Biomarker in Cardiology : 11-Dehydro-TXB2 has potential as a predictive biomarker of major adverse cardiovascular events, providing prognostic information on left ventricular performance, especially relevant in acute myocardial infarction scenarios (Szczeklik et al., 2016).

Thromboxane Biosynthesis Research

  • Research on Thromboxane Biosynthesis : Investigating the conversion of thromboxane B2 to this compound in various biological systems, such as in blood, urine, and tissues, is vital for comprehending thromboxane production and its physiological consequences (Westlund et al., 1986).

Genetic Studies

  • Genetic Associations : Exploration of genetic determinants of 11-dehydro TxB2 and their relationship with cardiovascular morbidity, as seen in studies like the Anglo-Scandinavian Cardiac Outcomes Trial, provides insights into personalized medicine and potential genetic influences on thromboxane A2 formation (McCarthy et al., 2018).

Mecanismo De Acción

Target of Action

11-Dehydro-thromboxane B2 (11-Dehydro-TXB2) is a major metabolite of Thromboxane A2 (TXA2) and is primarily targeted by activated platelets . Thromboxane A2 is a chemically unstable lipid mediator involved in several pathophysiological processes, including primary hemostasis, atherothrombosis, inflammation, and cancer .

Mode of Action

11-Dehydro-TXB2 is produced from the breakdown of thromboxane A2. It is released by activated platelets and its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease and in diseases where platelet activation is prominent .

Biochemical Pathways

Thromboxane A2 is the major arachidonic acid derivative via the cyclooxygenase (COX)-1 pathway in human platelets . The production of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo . It is produced by the dehydrogenation of the alcohol group on the C11 position of TXB2 by the enzyme 11-OH-dehydrogenase .

Pharmacokinetics

The pharmacokinetics of 11-Dehydro-TXB2 involves its production from the breakdown of thromboxane A2 and its release by activated platelets . Its levels in urine can be used to monitor the response to aspirin therapy . The detection of 11-Dehydro-TXB2 is often used to measure thromboxane production in vivo .

Result of Action

The action of 11-Dehydro-TXB2 is associated with the pathophysiological role of transiently or persistently enhanced platelet activation . It is involved in thrombus formation and patients with certain conditions, such as membranous nephropathy, are prone to thromboembolism events .

Action Environment

The action of 11-Dehydro-TXB2 can be influenced by various environmental factors. For instance, its levels can be used to monitor the response to aspirin therapy when used to prevent heart disease . Moreover, its levels can be elevated in diseases where platelet activation is prominent .

Safety and Hazards

11-Dehydro-thromboxane B2 may be harmful by inhalation, ingestion, or skin absorption. It may cause eye, skin, or respiratory system irritation . The toxicological properties of this compound have not been fully evaluated .

Direcciones Futuras

11-Dehydro-thromboxane B2 is being investigated as a potential biomarker for predicting cardiovascular events and monitoring the effectiveness of antiplatelet therapies . It may also have potential as a therapeutic target for certain types of cancer .

Propiedades

IUPAC Name

(Z)-7-[(2R,3S,4S)-4-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-6-oxooxan-3-yl]hept-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32O6/c1-2-3-6-9-15(21)12-13-18-16(17(22)14-20(25)26-18)10-7-4-5-8-11-19(23)24/h4,7,12-13,15-18,21-22H,2-3,5-6,8-11,14H2,1H3,(H,23,24)/b7-4-,13-12+/t15-,16-,17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYIVXDPWBUJBQ-UHHGALCXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(C(CC(=O)O1)O)CC=CCCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC(=O)O1)O)C/C=C\CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

67910-12-7
Record name 11-Dehydro-TXB2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67910-12-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 11-DEHYDROTHROMBOXANE B2
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CJ6ST9UG7C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
11-Dehydro-thromboxane B2
Reactant of Route 2
11-Dehydro-thromboxane B2
Reactant of Route 3
11-Dehydro-thromboxane B2
Reactant of Route 4
11-Dehydro-thromboxane B2
Reactant of Route 5
11-Dehydro-thromboxane B2
Reactant of Route 6
11-Dehydro-thromboxane B2

Q & A

Q1: How is 11-dehydro-TXB2 linked to platelet activation and why is it considered a valuable biomarker?

A: 11-Dehydro-TXB2 is formed primarily through the metabolism of TXA2, a product of the COX-1 pathway in activated platelets [, , , , ]. Measuring urinary 11-dehydro-TXB2 levels provides a more stable and reliable reflection of TXA2 production in the body compared to directly measuring the short-lived TXA2 [, , ]. Elevated 11-dehydro-TXB2 levels have been detected in conditions associated with increased platelet activity such as cardiovascular diseases [, , , , , ], diabetes [], preeclampsia [], and mastocytosis [].

Q2: How do researchers measure 11-dehydro-TXB2 levels and what are the challenges associated with these methods?

A: Researchers primarily measure urinary 11-dehydro-TXB2 levels using immunoassays, such as ELISA or radioimmunoassay (RIA) [, , , , , , , , , ]. Gas chromatography-mass spectrometry (GC-MS) provides a highly accurate alternative but is more technically demanding [, ].

Q3: Aspirin is a known inhibitor of TXA2 production. How can 11-dehydro-TXB2 be used to assess aspirin responsiveness?

A: Aspirin's antiplatelet effect stems from its irreversible inhibition of COX-1, the enzyme responsible for TXA2 synthesis [, , ]. Measuring urinary 11-dehydro-TXB2 levels after aspirin administration allows for the assessment of aspirin's effectiveness in suppressing TXA2 production [, , , , , , ]. Individuals exhibiting high 11-dehydro-TXB2 levels despite aspirin therapy are often classified as "aspirin resistant" and may be at increased risk of cardiovascular events [, , , , ].

Q4: Beyond cardiovascular disease, in what other conditions has 11-dehydro-TXB2 shown potential as a biomarker?

A4: Research suggests that 11-dehydro-TXB2 could be a useful biomarker in a range of conditions:

  • Preeclampsia: Elevated levels in early pregnancy may indicate increased risk, and monitoring 11-dehydro-TXB2 could guide aspirin treatment decisions [].
  • Mastocytosis: Patients often exhibit elevated 11-dehydro-TXB2, suggesting a potential role for thromboxane in mast cell-mediated inflammation [].
  • COPD: Higher urinary 11-dehydro-TXB2 levels are associated with worse respiratory symptoms, health status, and quality of life in COPD patients [].
  • Tinnitus: Patients with tinnitus show higher plasma 11-dehydro-TXB2 levels compared to controls, suggesting a possible link between platelet activity and this condition [, ].

Q5: What are the future directions for research on 11-dehydro-TXB2?

A5: Future research should focus on:

  • Standardizing 11-dehydro-TXB2 assays: This will allow for more reliable comparisons across studies and improve the biomarker's clinical utility [, ].
  • Identifying sources of 11-dehydro-TXB2 beyond platelets: This will enable a more nuanced understanding of its role in various diseases [].
  • Investigating 11-dehydro-TXB2 as a therapeutic target: Developing drugs that specifically inhibit its production or signaling pathways could offer new treatment avenues for inflammatory and cardiovascular diseases [].

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.